molecular formula C21H14O6 B2691540 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896036-09-2

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate

Cat. No.: B2691540
CAS No.: 896036-09-2
M. Wt: 362.337
InChI Key: IRPWYXBPCATLQA-UHFFFAOYSA-N
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Description

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is a complex organic compound characterized by its bichromene core structure

Scientific Research Applications

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate has several applications in scientific research:

Future Directions

The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the wide range of biological and pharmacological activities exhibited by coumarin derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene derivatives under controlled conditions. For instance, the reaction might involve the use of aromatic aldehydes, Meldrum’s acid, and other reagents in the presence of a catalyst such as SiO2-Pr-SO3H at elevated temperatures (around 140°C) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxy derivatives.

Mechanism of Action

The mechanism by which 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate exerts its effects involves interactions with specific molecular targets. These could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dioxo-1,4-dihydroquinazolin-3-yl derivatives
  • 2,5-dioxo-octahydroquinoline derivatives
  • 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates

Uniqueness

What sets 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate apart is its bichromene core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPWYXBPCATLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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